

Timolol Maleate chemical structure and properties

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Timolol Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of **Timolol Maleate**. It includes detailed experimental methodologies for key assays and visualizations of relevant biological pathways and experimental workflows to support research and development efforts.

Chemical Structure and Physicochemical Properties

Timolol Maleate is a non-selective beta-adrenergic receptor blocking agent.[1] Its chemical name is (-)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate (1:1) (salt).[1][2] The structure possesses an asymmetric carbon atom and is provided as the levo-isomer.[1][2]

Chemical Structure:



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Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
IUPAC Name	(Z)-but-2-enedioic acid;(2S)-1- (tert-butylamino)-3-[(4- morpholin-4-yl-1,2,5-thiadiazol- 3-yl)oxy]propan-2-ol	[3][4]
CAS Number	26921-17-5	[5]
Molecular Formula	C13H24N4O3S • C4H4O4	[1]
Molecular Weight	432.50 g/mol	[1][3]

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Appearance	White, odorless, crystalline powder	[1]
Melting Point	201.5-203 °C	[6]
рКа	9.21	[4]
Solubility	Soluble in water, methanol, and alcohol.	[1][2]
LogP	1.8	[7]



Pharmacology Mechanism of Action

Timolol Maleate is a non-selective beta-1 and beta-2 adrenergic receptor blocking agent.[1] It does not possess significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic (membrane-stabilizing) activity.[1] The primary mechanism of action relevant to its clinical use in glaucoma is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor.[8][9] The precise molecular mechanism for the reduction of aqueous humor formation is not fully established but is thought to involve the blockade of beta-adrenergic receptors on the ciliary epithelium, leading to a decrease in cyclic AMP (cAMP) production.[9]

Pharmacokinetics

Table 3: Pharmacokinetic Properties of Orally Administered Timolol Maleate

Parameter	Value	Reference(s)
Bioavailability	~90% (nearly completely absorbed), but significant first-pass metabolism reduces it to about half that of intravenous administration.	[10]
Time to Peak Plasma Concentration (Tmax)	1 to 2 hours	[10][11]
Plasma Protein Binding	<10% (by equilibrium dialysis), ~60% (by ultrafiltration)	[10][11]
Metabolism	Primarily metabolized in the liver by CYP2D6.	[10][12]
Elimination Half-Life	Approximately 4 hours.	[10][11]
Excretion	Primarily via the kidneys as metabolites and unchanged drug.	[10][11]

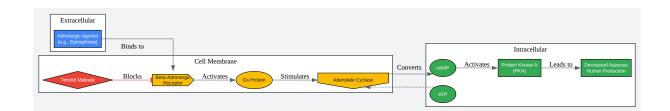


Table 4: Pharmacokinetic Properties of Ophthalmic Timolol Maleate

Parameter	Value	Reference(s)
Systemic Absorption	Systemically absorbed with a bioavailability of 60% to 78%.	[10]
Time to Peak Plasma Concentration (Tmax)	Within 15 minutes of ocular application.	[10]
Onset of Action (IOP reduction)	15 to 30 minutes.	[10]
Peak Effect (IOP reduction)	1 to 5 hours.	[10]
Mean Peak Plasma Concentration (0.5% solution, twice daily)	Morning: 0.46 ng/mL; Afternoon: 0.35 ng/mL.	[2][13]

Signaling Pathways

The primary signaling pathway influenced by **Timolol Maleate** is the beta-adrenergic receptor pathway, which modulates the production of cyclic AMP (cAMP).



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Beta-Adrenergic Signaling Pathway and **Timolol Maleate** Inhibition.



Experimental Protocols Quantification of Timolol Maleate in Biological Fluids by HPLC

This method is for the quantitative determination of **Timolol Maleate** in pharmaceutical formulations.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Visible detector.
- C18 analytical column (e.g., EC 150/4.6 NUCLEOSIL 100-5, 5μm).

Reagents:

- Methanol (HPLC grade).
- Water (HPLC grade).
- Octane-1-sulfonic acid.
- Glacial acetic acid.
- Timolol Maleate reference standard.

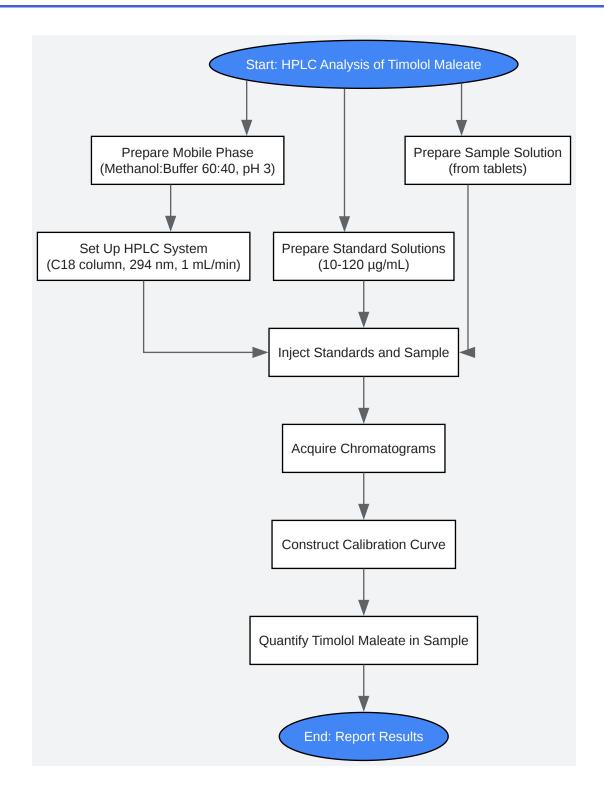
Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and a buffer (0.02 M Octane-1-sulfonic acid) in a 60:40 (v/v) ratio. Adjust the pH to 3 with glacial acetic acid.
 Filter the mobile phase through a 0.45 μm filter and degas using a bath sonicator.
- Standard Solution Preparation: Accurately weigh 50 mg of Timolol Maleate reference standard and dissolve it in 50 mL of methanol to obtain a stock solution of 1000 μg/mL.
 Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 120 μg/mL.



- Sample Preparation (for tablets): Weigh and powder 20 tablets. Transfer a quantity of the
 powder equivalent to 50 mg of **Timolol Maleate** to a 50 mL volumetric flask. Add
 approximately 30 mL of mobile phase, sonicate for 15 minutes to ensure complete
 dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a
 0.45 µm filter.
- Chromatographic Conditions:
 - Column: C18, (EC 150/4.6 NUCLEOSIL 100-5), 5μm.
 - Mobile Phase: Methanol: 0.02 M Octane-1-sulfonic acid buffer (60:40, v/v), pH 3.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 294 nm.
 - Injection Volume: 20 μL.
 - Temperature: Ambient.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for **Timolol Maleate** is typically around 4-5 minutes under these conditions.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of **Timolol Maleate** in the sample solution from the calibration curve.





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Experimental Workflow for HPLC Quantification of **Timolol Maleate**.

Measurement of Intraocular Pressure (IOP) in an Animal Model

Foundational & Exploratory



This protocol describes the measurement of IOP in New Zealand white rabbits, a common animal model for glaucoma research.

Animals:

Healthy, adult New Zealand white rabbits.

Instrumentation:

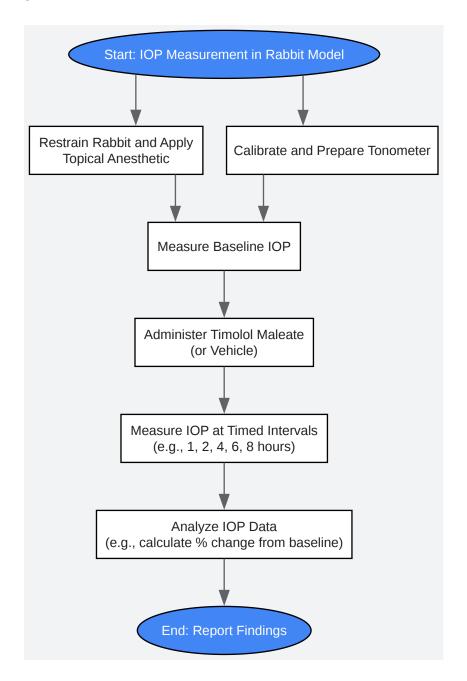
- Tonometer (e.g., Tono-Pen, pneumatonometer).
- Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

Procedure:

- Animal Handling and Anesthesia: Gently restrain the rabbit. Apply one drop of topical anesthetic to each eye to minimize discomfort and blinking during the measurement.
- Tonometer Calibration and Preparation: Calibrate the tonometer according to the manufacturer's instructions. Ensure the tonometer tip is clean and disinfected before each use.
- IOP Measurement:
 - Gently hold the rabbit's eyelids open to expose the cornea.
 - Hold the tonometer perpendicular to the central cornea.
 - Lightly touch the tonometer tip to the cornea multiple times until the instrument provides a reading.
 - Record the IOP measurement. It is recommended to take at least three independent readings per eye and calculate the average.
- Drug Administration (for efficacy studies): For studies evaluating the effect of Timolol
 Maleate, a baseline IOP measurement is taken. Subsequently, a specified volume (e.g., 50
 μL) of Timolol Maleate ophthalmic solution is instilled into the conjunctival sac of one eye,
 with the contralateral eye often serving as a control (receiving a vehicle solution).



• Post-Dose Measurements: IOP is then measured at predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course and magnitude of the IOP-lowering effect.



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Workflow for Measuring Intraocular Pressure in an Animal Model.

Dissolution Testing of Timolol Maleate Tablets



This protocol is a general guide for the dissolution testing of solid oral dosage forms of **Timolol Maleate**.

Instrumentation:

- USP Dissolution Apparatus 2 (Paddle Apparatus).
- Water bath for temperature control.
- · Syringes and filters for sampling.
- UV-Vis Spectrophotometer or HPLC system for analysis.

Reagents:

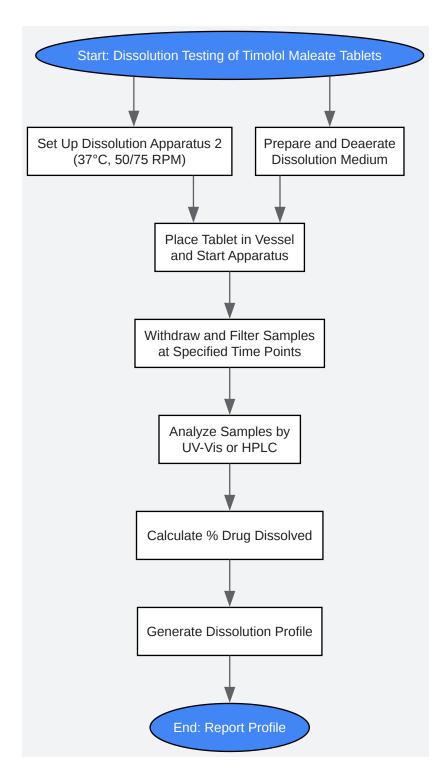
- Dissolution medium (e.g., 900 mL of deaerated water or a specified buffer).
- Timolol Maleate reference standard.

Procedure:

- Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The water bath should be maintained at 37 ± 0.5 °C. The paddle speed is typically set to 50 or 75 RPM.
- Medium Preparation: Prepare the specified dissolution medium and deaerate it.
- Test Initiation: Place one Timolol Maleate tablet in each dissolution vessel. Start the apparatus.
- Sampling: At specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel. The sample should be taken from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. Filter the sample immediately.
- Sample Analysis: Analyze the filtered samples for **Timolol Maleate** content using a validated analytical method, such as UV-Vis spectrophotometry at 294 nm or HPLC.



 Data Analysis: Calculate the percentage of the labeled amount of **Timolol Maleate** dissolved at each time point. Plot the percentage of drug dissolved versus time to obtain a dissolution profile.



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Workflow for Dissolution Testing of **Timolol Maleate** Tablets.

This guide provides a foundational understanding of **Timolol Maleate** for research and development purposes. For further detailed protocols and specific applications, consulting the primary literature and pharmacopeial monographs is recommended.

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